2,3-Dihydrobenzo[d]isothiazole 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrobenzo[d]isothiazole 1-oxide is a heterocyclic compound that features a sulfur and nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[d]isothiazole 1-oxide typically involves the reaction of 2-ethynylbenzenesulfonamides with sulfur dioxide and aryldiazonium tetrafluoroborates. This reaction proceeds through a radical process, where the in situ generated arylsulfonyl radical adds to sulfur dioxide, followed by single electron transfer to form the final product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrobenzo[d]isothiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrobenzo[d]isothiazole 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated benzosultams.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydrobenzo[d]isothiazole 1-oxide involves its ability to undergo various chemical transformations. The compound can interact with biological molecules through oxidation, reduction, and substitution reactions, leading to the formation of active intermediates that exert biological effects. The specific molecular targets and pathways involved depend on the nature of the reactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: This compound is similar in structure but contains an additional oxygen atom, which affects its chemical reactivity and applications.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another related compound with a sulfur atom in the ring, known for its use in asymmetric hydrogenation reactions.
Uniqueness: 2,3-Dihydrobenzo[d]isothiazole 1-oxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Eigenschaften
Molekularformel |
C7H7NOS |
---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2,3-dihydro-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C7H7NOS/c9-10-7-4-2-1-3-6(7)5-8-10/h1-4,8H,5H2 |
InChI-Schlüssel |
RQRKIRVREVDLST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2S(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.